5-Chloro-2-methylthiazolo[4,5-d]pyrimidine
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Overview
Description
5-Chloro-2-methylthiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties . The presence of both thiazole and pyrimidine rings in its structure makes it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylthiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione . The thione is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile to produce alkylthio derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylthiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as morpholine.
Alkylation Reactions: The sulfur atom in the thione form can be alkylated with alkyl halides.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like morpholine in acetonitrile.
Alkylation Reactions: Use alkyl halides and triethylamine in acetonitrile.
Major Products Formed
Substitution Products: Various substituted thiazolopyrimidines depending on the nucleophile used.
Alkylation Products: Alkylthio derivatives of thiazolopyrimidine.
Scientific Research Applications
5-Chloro-2-methylthiazolo[4,5-d]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylthiazolo[4,5-d]pyrimidine involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and antitumor effects . The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-2-methylthiazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of thiazole and pyrimidine rings makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C6H4ClN3S |
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Molecular Weight |
185.64 g/mol |
IUPAC Name |
5-chloro-2-methyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H4ClN3S/c1-3-9-5-4(11-3)2-8-6(7)10-5/h2H,1H3 |
InChI Key |
AADLCLDITZQLGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NC=C2S1)Cl |
Origin of Product |
United States |
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